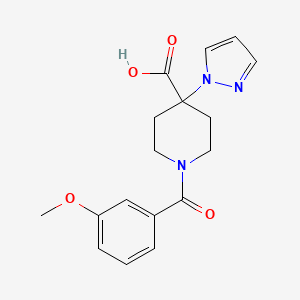
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
Mechanism of Action
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The NOP receptor is involved in various physiological processes, including pain modulation, stress response, and addiction. By blocking the activity of the NOP receptor, this compound can modulate the release of various neurotransmitters and neuropeptides, leading to its analgesic, anti-inflammatory, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and reduce the activation of microglia, which are immune cells in the brain that are involved in inflammation. This compound has also been shown to reduce the release of dopamine in the brain, which is involved in reward and addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its high selectivity and potency for the NOP receptor. This allows researchers to study the specific role of the NOP receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the use of 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in scientific research. For example, studies are currently underway to investigate the potential therapeutic effects of this compound in various disease models, including chronic pain, inflammation, and addiction. Additionally, researchers are exploring the use of this compound as a tool to study the function of the NOP receptor in various physiological processes, including sleep, anxiety, and depression. Further research is needed to fully understand the potential of this compound as a therapeutic agent and research tool.
Synthesis Methods
The synthesis of 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 3-methoxybenzoyl chloride and 1H-pyrazole-1-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound. The purity of the compound is typically assessed by high-performance liquid chromatography (HPLC) and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been used extensively in scientific research to study the function of the NOP receptor and its role in various physiological and pathological processes. For example, studies have shown that this compound can modulate the release of dopamine in the brain, which is involved in reward and addiction. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
1-(3-methoxybenzoyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-14-5-2-4-13(12-14)15(21)19-10-6-17(7-11-19,16(22)23)20-9-3-8-18-20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXNNSXFOFHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370762.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![(5R,11aS)-3-[6-(methoxymethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5370798.png)
![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)
![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5370817.png)
![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5370820.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)